molecular formula C9H3Cl2NO2 B1222834 6,7-Dichloroquinoline-5,8-dione CAS No. 6541-19-1

6,7-Dichloroquinoline-5,8-dione

Cat. No.: B1222834
CAS No.: 6541-19-1
M. Wt: 228.03 g/mol
InChI Key: TUWOPVCIIBKUQS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6,7-Dichloroquinoline-5,8-dione plays a significant role in biochemical reactions, primarily through its interaction with the CDC25B2 phosphatase. The compound inhibits CDC25B2 with an IC50 value of 4.6 µM . By inhibiting this enzyme, this compound can disrupt the dephosphorylation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This interaction highlights the compound’s potential as a therapeutic agent in cancer research.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of CDC25B2 by this compound leads to cell cycle arrest, particularly at the G2/M phase, preventing cells from entering mitosis . This effect is particularly relevant in cancer cells, where uncontrolled cell division is a hallmark.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CDC25B2, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of CDKs, leading to cell cycle arrest . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained cell cycle arrest and potential cytotoxicity, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDC25B2 and induces cell cycle arrest without significant toxicity . Higher doses may result in toxic or adverse effects, including damage to normal tissues and organs. These threshold effects highlight the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of CDC25B2 affects the phosphorylation status of CDKs, altering metabolic flux and metabolite levels . Additionally, this compound may undergo metabolic transformations that impact its efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on CDC25B2 and other targets.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . In the nucleus, this compound interacts with CDC25B2 and other regulatory proteins, modulating cell cycle progression and gene expression.

Preparation Methods

The synthesis of 6,7-Dichloroquinoline-5,8-dione typically involves the chlorination of quinoline-5,8-dione. One common method includes the reaction of quinoline-5,8-dione with chlorine gas in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 6 and 7 positions of the quinoline ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

6,7-Dichloroquinoline-5,8-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block: 6,7-Dichloroquinoline-5,8-dione serves as a crucial building block in organic synthesis. It is used to create more complex organic molecules and coordination compounds.
  • Reactivity Studies: Its ability to form metal complexes via reaction with transition metal dimers has been explored, leading to the synthesis of quinoline-ortho-quinone metal complexes .

2. Biology:

  • Cell Cycle Regulation: The compound is a potent inhibitor of the CDC25B2 phosphatase with an IC50 value of 4.6 µM. This inhibition plays a critical role in cell cycle regulation by preventing dephosphorylation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M phase .
  • Antitumor Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound have shown IC50 values as low as 0.06 µM against specific cancer cells .
  • Diverse Biological Activities: Beyond anticancer properties, derivatives have demonstrated antibacterial, antifungal, and antimalarial activities. These findings highlight the compound's potential for developing new therapeutic agents .

3. Industrial Applications:

  • Material Development: The compound is utilized in the synthesis of new materials and chemical processes, particularly in the development of specialty chemicals and pharmaceuticals.

Antitumor Activity

A study focused on synthesizing derivatives from this compound reported significant cytotoxicity against human gastric adenocarcinoma cells with IC50 values ranging from 1.30 to 7.61 µM. These compounds were believed to interact with DNA to form stable complexes that hinder cancer cell proliferation .

Inhibition Studies

In another investigation, researchers synthesized derivatives exhibiting enhanced inhibitory activity against CDC25B2 and other dual specificity phosphatases. These compounds not only blocked cell cycle progression but also induced apoptosis in colorectal cancer cells through genome instability mechanisms .

Comparison with Similar Compounds

6,7-Dichloroquinoline-5,8-dione can be compared with other quinoline derivatives such as:

Biological Activity

6,7-Dichloroquinoline-5,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of two chlorine atoms at positions 6 and 7 and a dione functional group at positions 5 and 8. Its molecular formula is C9H5Cl2N and it exhibits properties typical of quinone compounds, including redox activity.

1. Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit potent antitumor effects. For instance, compounds synthesized from this precursor have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
6cSK-OV-30.06
39dMKN0.073
101XF-4980.06

These compounds interact with DNA and induce apoptosis in tumor cells, particularly in high-ploidy breast cancer models .

2. Enzyme Inhibition

This compound has been identified as a potent inhibitor of CDC25B2 phosphatase with an IC50 value of 4.6 µM . This inhibition plays a crucial role in cell cycle regulation and presents potential for use in cancer therapy.

3. Antioxidant Properties

The compound also exhibits antioxidant properties by participating in redox cycling, which can protect cells from oxidative stress. This mechanism is particularly relevant in the context of cancer treatment where oxidative stress can be leveraged to induce cell death in malignant cells .

The biological activity of this compound is largely attributed to its ability to form reactive oxygen species (ROS) and its interaction with cellular targets such as enzymes and DNA:

  • Enzymatic Conversion : Studies indicate that this compound serves as a substrate for NAD(P)H:quinone oxidoreductase (NQO1), facilitating its conversion into more reactive species that can induce cytotoxic effects .
  • DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a derivative synthesized from this compound against gastric adenocarcinoma cells. The derivative exhibited an IC50 value of 1.30 µM, indicating strong cytotoxic potential compared to standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effect on CDC25B2 was assessed in vitro. The results confirmed that the compound significantly reduced phosphatase activity in a dose-dependent manner, suggesting its potential as a therapeutic agent targeting cell cycle progression in cancer cells .

Properties

IUPAC Name

6,7-dichloroquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWOPVCIIBKUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215723
Record name 6,7-Dichloroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6541-19-1
Record name 6,7-Dichloroquinoline-5,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-quinolinedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dichloroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dichloro-5,8-quinolinedione 2 was prepared in low yield from commercially available 8-hydroxyquinoline 1 by modification of a literature procedure (Shaikh, I. A.; Johnson, F.; Grollman, A. P. J. Med. Chem. 1986, 29, 1329). A solution of potassium cyanide (1.02 g; 16 mmol) in water (3 mL) was added to a boiling solution of the dichloroquinone 2 (794 mg; 3.48 mmol) in THF/methanol (1:1, 40 mL) and heating was continued for a further 2 min. The reaction mixture was concentrated to half-volume and diluted to the original volume with water. Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes] causing the reaction mixture to change from an olive-green solution to a pale brown suspension. The solid was filtered off, washed with water and air dried overnight thereby affording the dinitrile 3 as a chocolate-brown solid (509 mg, 69%). 1H NMR (CDCl3) δ 7.73 (1H, dd, J=8.6, 4.2 Hz), 8.75 (1H, dd, J=8.6, 1.5 Hz), 9.14 (1H, dd, J=4.2, 1.5 Hz), 13C NMR (d6-DMSO) δ 92.8, 93.1, 115.2, 115.4, 124.4, 125.1, 133.2, 141.1, 152.4, 152.6, 154.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
THF methanol
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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